N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide
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Overview
Description
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide is a compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and other materials. The compound’s structure includes a benzohydrazide group attached to a 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide typically involves the reaction of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid with benzohydrazide. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:
Reactants: 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid and benzohydrazide.
Catalysts: Often, a base such as sodium hydroxide or potassium hydroxide is used.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
In industrial settings, the production of N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide is scaled up using large reactors. The process involves similar reaction conditions but is optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced alcohols or amines, and substituted derivatives with various functional groups.
Scientific Research Applications
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative damage.
Industry: Employed as a stabilizer in plastics, rubber, and other materials to enhance durability and longevity.
Mechanism of Action
The mechanism of action of N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This action is facilitated by the hydroxyl group in the 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl moiety, which is highly reactive towards free radicals. The benzohydrazide group also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but lacks the benzohydrazide group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Another antioxidant with a different functional group.
3,5-Di-tert-butyl-4-hydroxyanisole: Used as an antioxidant in food and cosmetics.
Uniqueness
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide is unique due to the presence of both the 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl and benzohydrazide groups, which enhance its antioxidant properties and stability. This combination makes it particularly effective in applications requiring long-term stability and protection against oxidative damage.
Properties
IUPAC Name |
N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-23(2,3)18-14-16(15-19(21(18)28)24(4,5)6)12-13-20(27)25-26-22(29)17-10-8-7-9-11-17/h7-11,14-15,28H,12-13H2,1-6H3,(H,25,27)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJYSTZLYOKSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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